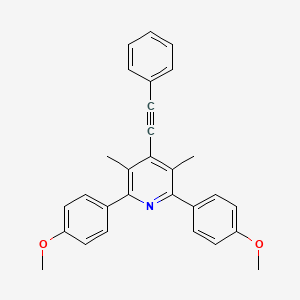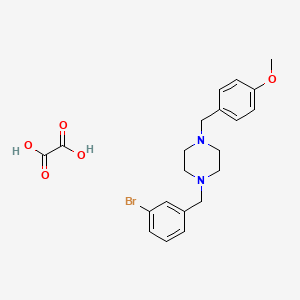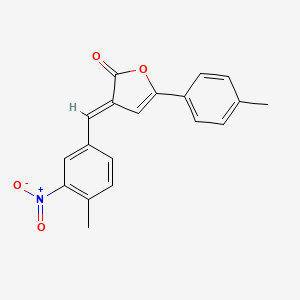
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as EIP or EIP-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EIP-1 is a synthetic compound that belongs to the class of thiophene carboxamides. Its chemical structure consists of a thiophene ring, a piperidine ring, and an isopropyl group.
Mechanism of Action
The exact mechanism of action of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 is not yet fully understood. However, it is believed to act through the modulation of several signaling pathways involved in inflammation and cancer progression. 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in macrophages and other immune cells. In addition, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been shown to inhibit the growth and migration of cancer cells, including breast cancer and lung cancer cells.
Advantages and Limitations for Lab Experiments
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, there are also limitations to the use of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 in lab experiments. Its mechanism of action is not yet fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1. One potential area of study is the development of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 derivatives with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1. Additionally, further studies are needed to determine the safety and efficacy of 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 in animal models and clinical trials.
Synthesis Methods
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-isopropyl-4-piperidone to yield the desired product, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1.
Scientific Research Applications
5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, 5-ethyl-N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide-1 has been found to modulate the immune response and inhibit the growth of cancer cells.
properties
IUPAC Name |
5-ethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-4-13-5-6-14(19-13)15(18)16-12-7-9-17(10-8-12)11(2)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXGVQCFYUHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)

![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)